4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
“4-((4-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between 4-methoxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a thiosemicarbazide derivative to form the triazole ring.
Methoxylation: Introduction of methoxy groups at specific positions on the phenyl ring using methoxylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, solvent choice, and reaction time. Scale-up processes may also involve continuous flow reactors for better efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties.
Anticancer Activity: Potential use in cancer therapy due to their ability to inhibit specific enzymes or pathways.
Medicine
Drug Development: The compound can serve as a lead molecule for the development of new pharmaceuticals targeting various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of “4-((4-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Benzylidene Amines: Compounds with a benzylidene group attached to an amine, known for their antimicrobial properties.
Methoxy-Substituted Phenyl Compounds: Compounds with methoxy groups on the phenyl ring, often exhibiting enhanced biological activity.
Uniqueness
“4-((4-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to the combination of its triazole ring, benzylidene group, and multiple methoxy substitutions. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-7-5-12(6-8-14)11-20-23-18(21-22-19(23)28)13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI Key |
KRFBGKXMJOYVBM-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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